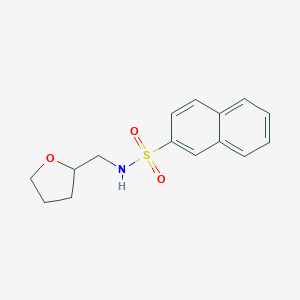

![molecular formula C17H18N2O3 B499031 2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1093946-38-3](/img/structure/B499031.png)

2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

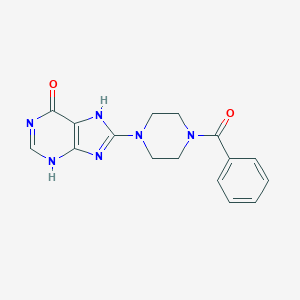

The compound “2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid” is also known as "2-Piperazineacetic acid, 1-(1-naphthalenylmethyl)-3-oxo-" . It has a molecular formula of C17H18N2O3 .

Molecular Structure Analysis

The molecular weight of this compound is 298.34 g/mol . The molecular structure consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a naphthylmethyl group attached to one of the nitrogen atoms .Scientific Research Applications

Regulation of Cell Death in Yeasts by Acetic Acid

Acetic acid influences yeast cell death, serving as a model for understanding regulated cell death mechanisms. This knowledge aids in the development of biomedical strategies and the creation of resilient yeast strains for industrial applications (Chaves et al., 2021).

Physiochemical Properties of Fruits Influenced by Naphthalene Acetic Acid

Naphthalene acetic acid plays a significant role in the growth and quality enhancement of fruits, demonstrating the agricultural applications of specific acetic acid derivatives (Singh et al., 2017).

Acetic Acid Bacteria in Fermentation Processes

The role of acetic acid bacteria in producing vinegar and fermented beverages highlights the importance of these microorganisms in food science and biotechnology. This research has implications for consumer health and industrial fermentation processes (Lynch et al., 2019).

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives, which share a structural similarity with the compound due to the piperazinyl moiety, have diverse therapeutic applications. This underscores the medicinal chemistry relevance of exploring such derivatives for drug development (Rathi et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid is the efflux pumps in bacteria . These pumps are membrane-embedded proteins that extrude drugs and other harmful substances out of the cell, contributing to bacterial resistance against multiple antimicrobial drugs .

Mode of Action

This compound acts as an efflux pump inhibitor (EPI) . It interacts with the efflux pumps, blocking their activity and preventing the extrusion of antimicrobial drugs from the bacterial cell . This action restores the effectiveness of the antimicrobial drugs, reversing the bacteria’s resistance .

Biochemical Pathways

The inhibition of efflux pumps affects the drug efflux pathway in bacteria . By blocking the activity of the efflux pumps, this compound prevents the extrusion of drugs from the bacterial cell, increasing the intracellular concentration of the drugs . This leads to enhanced antimicrobial activity and reversal of drug resistance .

Result of Action

The inhibition of efflux pumps by this compound results in increased intracellular concentrations of antimicrobial drugs, enhancing their effectiveness . This can reverse the drug resistance in bacteria, making them susceptible to the action of the drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances that compete for efflux pump binding sites could affect its efficacy . Additionally, the pH and ion concentration of the environment could potentially impact the stability and activity of the compound .

properties

IUPAC Name |

2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-16(21)10-15-17(22)18-8-9-19(15)11-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,15H,8-11H2,(H,18,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFMMAZDBQEUDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B498950.png)

![7-amino-2-(4-chlorophenyl)-5-oxo-3H-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B498952.png)

![N-(1-(aminocarbonyl)-4-{[amino(imino)methyl]amino}butyl)benzamide](/img/structure/B498956.png)

![2-(4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B498964.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B498968.png)

![3,4,5-trimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B498969.png)